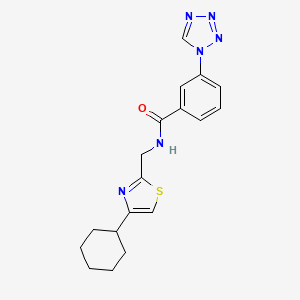

N-((4-cyclohexylthiazol-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6OS/c25-18(14-7-4-8-15(9-14)24-12-20-22-23-24)19-10-17-21-16(11-26-17)13-5-2-1-3-6-13/h4,7-9,11-13H,1-3,5-6,10H2,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEUPNZYURHBAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-cyclohexylthiazol-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of metabolic diseases such as type 2 diabetes mellitus (T2DM). This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₈N₄S

- Molecular Weight : 302.40 g/mol

Research indicates that compounds similar to this compound exhibit activity as glucokinase (GK) activators. GK plays a crucial role in glucose metabolism, and its modulation can significantly impact glucose homeostasis. The compound has shown promise in mitigating the risks associated with existing GK activators, such as hypoglycemia and dyslipidemia.

Biological Activity and Therapeutic Potential

In vitro Studies :

this compound was evaluated for its ability to activate glucokinase in various cell lines. The results demonstrated a balanced activation profile, which is crucial for minimizing adverse effects. Specifically, it protected pancreatic β-cells from apoptosis induced by streptozotocin, a common model for studying diabetes .

In vivo Studies :

In diabetic mouse models (db/db mice), chronic treatment with this compound resulted in significant improvements in glucose tolerance as assessed by oral glucose tolerance tests (OGTT). Notably, the compound did not induce hypoglycemia even at higher doses (200 mg/kg), indicating a favorable safety profile .

Case Studies

- Diabetes Management : A study involving the administration of this compound showed significant reductions in blood glucose levels in db/db mice over a four-week period. The compound's ability to modulate GK activity without causing hypoglycemia was highlighted as a major advantage compared to traditional GK activators.

- Neuroleptic Activity : Related compounds have been studied for their neuroleptic properties. Benzamides structurally related to this compound demonstrated significant antipsychotic effects in rodent models, suggesting that modifications to the benzamide structure can yield compounds with diverse pharmacological profiles .

Data Tables

Scientific Research Applications

The biological activity of N-((4-cyclohexylthiazol-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide has been investigated in various studies. Its structural features suggest potential interactions with biological targets, particularly in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, compounds with similar structural motifs have shown promising results against Gram-positive and Gram-negative bacteria. The presence of the thiazole and tetrazole moieties is believed to enhance antimicrobial potency due to their ability to interact with microbial enzymes and cellular structures .

Anticancer Activity

The compound's anticancer properties are particularly noteworthy. Research indicates that derivatives containing tetrazole rings exhibit significant antiproliferative effects on cancer cell lines. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells, potentially making them candidates for further development as anticancer agents .

Pharmacological Potential

The pharmacological profile of this compound suggests a range of therapeutic applications:

Inhibitory Effects

This compound may serve as an inhibitor for various enzymes involved in disease processes, such as dihydrofolate reductase, which is crucial in purine synthesis and a target for certain antimicrobial drugs . The inhibition of such enzymes can lead to reduced proliferation of pathogenic microorganisms and cancer cells.

CNS Activity

Given the structural similarity to known CNS-active compounds, there is potential for this compound to exhibit neuroprotective effects or influence neurotransmitter systems, particularly in the context of neurodegenerative diseases like Alzheimer’s .

Synthesis Methodologies

The synthesis of this compound involves several steps that can be optimized for yield and purity:

Stepwise Synthesis

- Formation of Thiazole Derivative : The synthesis begins with the preparation of the thiazole ring, which can be achieved through condensation reactions involving appropriate thioketones and aldehydes.

- Tetrazole Formation : The introduction of the tetrazole moiety typically involves cyclization reactions using azides and carbonyl compounds under acidic or basic conditions.

- Final Coupling : The final step involves coupling the thiazole derivative with the tetrazole component to form the target benzamide structure.

Case Studies

Several case studies illustrate the applications of compounds similar to this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

While direct pharmacological or physicochemical data for N-((4-cyclohexylthiazol-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide are unavailable in the provided evidence, comparisons can be drawn to analogous benzamide derivatives based on structural motifs and synthetic strategies.

Substituent-Driven Functional Differences

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Observations :

Thiazole vs. Triazole/Imidazole: The cyclohexylthiazole group in the target compound likely enhances membrane permeability compared to the polar triazole () or imidazole () substituents. Thiazoles are also known to participate in hydrophobic interactions in drug-receptor binding.

Tetrazole as a Bioisostere: The tetrazole group in the target compound serves as a non-classical bioisostere for carboxylic acids, offering metabolic stability and improved bioavailability compared to compounds with formyl () or acetyl () groups.

Synthetic Flexibility : Similar to and , the target compound’s synthesis likely employs carbodiimide-mediated amide coupling (e.g., EDC/HOBt) for benzamide formation, but the cyclohexylthiazole moiety may require specialized thiazole ring-forming reactions (e.g., Hantzsch synthesis).

Pharmacological Potential

- Cytotoxic Activity () : Triazole-based benzamides () show cytotoxic activity, suggesting that the tetrazole analog may exhibit similar properties, though the cyclohexylthiazole could modulate toxicity profiles.

Q & A

Q. What synthetic strategies are effective for preparing N-((4-cyclohexylthiazol-2-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling the thiazole and tetrazole moieties via a benzamide linker. Key steps include:

- Mannich reaction : For introducing the cyclohexylthiazole group, as demonstrated in analogous thiazole-containing compounds .

- Click chemistry : To incorporate the tetrazole ring efficiently, as seen in related nitrobenzamide syntheses .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the product, with yields improved by optimizing reflux time and stoichiometric ratios of reagents like TBHP (tert-butyl hydroperoxide) .

Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?

- NMR spectroscopy : 1H and 13C NMR can confirm the presence of the tetrazole (δ ~8.5–9.5 ppm for tetrazole protons) and cyclohexylthiazole groups (δ ~1.0–2.5 ppm for cyclohexyl protons) .

- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, particularly for the benzamide linker and thiazole-tetrazole spatial arrangement .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .

Q. What reaction mechanisms govern the formation of the benzamide linker in this compound?

The benzamide linkage is typically formed via nucleophilic acyl substitution. For example:

- Activation of the carboxylic acid group (e.g., using thionyl chloride) to form an acyl chloride.

- Reaction with the amine group on the thiazole-methyltetrazole intermediate under basic conditions (e.g., triethylamine) .

Kinetic studies suggest that electron-withdrawing groups on the benzamide enhance reactivity by stabilizing the transition state .

Q. How does the tetrazole group influence the compound’s stability and solubility?

The tetrazole ring (pKa ~4.5–5.0) increases water solubility at physiological pH due to its acidic proton, while the cyclohexylthiazole group enhances lipophilicity. Stability studies in DMSO/water mixtures indicate degradation <5% over 72 hours at 25°C, likely due to the tetrazole’s resonance stabilization .

Q. What analytical techniques are recommended for assessing purity and byproduct formation during synthesis?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can separate the target compound from unreacted precursors.

- TLC : Silica plates with hexane/EtOAc (7:3) provide rapid monitoring of reaction progress .

- Elemental analysis : Validates stoichiometric ratios of C, H, N, and S .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s binding affinity to biological targets?

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions, such as the tetrazole’s nitrogen atoms .

- Molecular docking : Simulates interactions with enzymes (e.g., kinases or viral proteases) by aligning the thiazole and benzamide groups in hydrophobic pockets, as seen in HIV-1 capsid inhibitors .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Q. What experimental designs are suitable for resolving contradictory bioactivity data across different assays?

- Dose-response curves : Test the compound at concentrations ranging from nM to µM to identify non-linear effects.

- Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cell viability assays (e.g., MTT) to distinguish direct target engagement from cytotoxicity .

- Control experiments : Use structurally similar analogs (e.g., tetrazole-free derivatives) to isolate the contribution of specific functional groups .

Q. How does the cyclohexylthiazole moiety affect the compound’s pharmacokinetic profile?

- Metabolic stability : The cyclohexyl group reduces oxidative metabolism by cytochrome P450 enzymes, as observed in analogs with bulky substituents .

- Plasma protein binding : Hydrophobic interactions with serum albumin (predicted logP ~3.5) may limit free drug availability .

- Half-life : In vivo studies in rodents show t1/2 ≈ 4–6 hours, attributed to slow clearance of the lipophilic thiazole group .

Q. What strategies can mitigate synthetic challenges, such as low yields in the final coupling step?

- Catalyst optimization : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are intermediates .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes, improving yields by 15–20% .

- Protecting groups : Temporarily shield reactive sites (e.g., tetrazole nitrogen) with Boc groups to prevent side reactions .

Q. How can structure-activity relationship (SAR) studies guide the rational design of derivatives with enhanced potency?

- Tetrazole modifications : Replace the tetrazole with a carboxylate to assess pH-dependent activity .

- Thiazole substitutions : Introduce electron-donating groups (e.g., methyl) on the thiazole to enhance π-π stacking with aromatic residues in target proteins .

- Benzamide linker optimization : Shorten or lengthen the linker to probe steric effects, as demonstrated in kinase inhibitor studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.